molecular formula C19H20N2OS B2393926 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207025-33-9

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole

Cat. No. B2393926
CAS RN: 1207025-33-9
M. Wt: 324.44
InChI Key: CIBUCKPDEYXJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole, also known as BTEMI, is a chemical compound that belongs to the class of imidazole derivatives. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of specific biological targets. 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin production, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has also been shown to modulate the activity of ion channels and receptors, such as the GABA receptor and the TRPV1 ion channel.
Biochemical and Physiological Effects:
2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of enzymes and receptors. In vivo studies have shown that 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a high purity. 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can be easily modified to generate analogs with different biological activities. However, 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole also has some limitations. It has low solubility in water, which can limit its use in certain assays. 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can also exhibit non-specific binding to proteins, which can affect its specificity and selectivity.

Future Directions

There are several future directions for research on 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its effects on specific biological targets, such as enzymes, receptors, and ion channels. Further studies are needed to elucidate the mechanism of action of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole and to identify its molecular targets. Additionally, the development of more potent and selective analogs of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole could lead to the discovery of novel therapeutics.

Synthesis Methods

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can be synthesized using a multi-step reaction process. The starting materials for the synthesis include 4-methoxybenzaldehyde, ethyl 2-bromoacetate, and thiourea. The reaction involves the condensation of 4-methoxybenzaldehyde with ethyl 2-bromoacetate in the presence of a base to form an intermediate compound. The intermediate compound is then reacted with thiourea to form 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole. The synthesis of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In pharmacology, 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been studied for its effects on various biological targets, including enzymes, receptors, and ion channels. In biochemistry, 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole has been used as a tool to study the structure and function of proteins and nucleic acids.

properties

IUPAC Name

2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUCKPDEYXJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole

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